molecular formula C7H7BrO3 B13432570 2-(bromomethyl)-3-methoxy-4H-pyran-4-one

2-(bromomethyl)-3-methoxy-4H-pyran-4-one

Cat. No.: B13432570
M. Wt: 219.03 g/mol
InChI Key: IDVYNXUKMTULLG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This specific compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the third position on the pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the bromomethylation of 3-methoxy-4H-pyran-4-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is unique due to its combination of a bromomethyl group and a methoxy group on a pyranone ring. This specific arrangement imparts distinct reactivity and properties, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxypyran-4-one

InChI

InChI=1S/C7H7BrO3/c1-10-7-5(9)2-3-11-6(7)4-8/h2-3H,4H2,1H3

InChI Key

IDVYNXUKMTULLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC=CC1=O)CBr

Origin of Product

United States

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